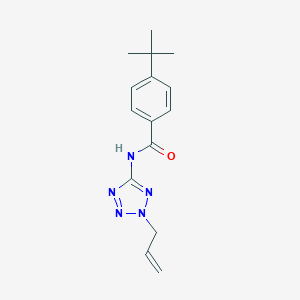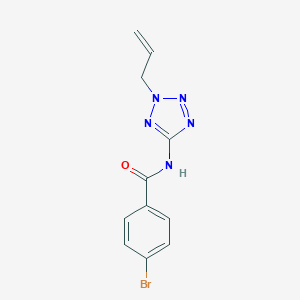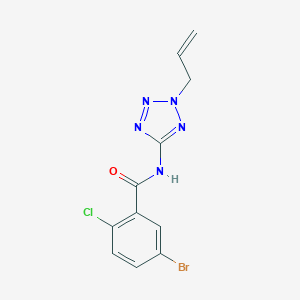
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 belongs to a class of drugs known as hydrogen sulfide (H2S) releasing nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used for the treatment of pain and inflammation, but their use is limited due to their adverse effects on the gastrointestinal tract, cardiovascular system, and kidneys. ATB-346 is designed to overcome these limitations by selectively releasing H2S, which has been shown to have anti-inflammatory, cytoprotective, and vasodilatory effects.
作用机制
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide selectively releases H2S in inflamed tissues, which activates various cytoprotective pathways, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of ion channels. H2S also activates the mitochondrial ATP-sensitive potassium channels, leading to vasodilation and improved tissue perfusion. The combination of these effects results in a reduction in inflammation, pain, and tissue damage.
Biochemical and physiological effects:
This compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects on the gastrointestinal tract, cardiovascular system, or kidneys. In addition, this compound has been shown to have a longer half-life than traditional NSAIDs, which may lead to a reduced dosing frequency and improved patient compliance. This compound has also been shown to have a synergistic effect when combined with other drugs, such as opioids, which may lead to improved pain relief.
实验室实验的优点和局限性
The advantages of using N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide in lab experiments include its selective release of H2S, which allows for the investigation of the specific effects of H2S on biological systems, as well as its favorable safety profile and longer half-life. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise to handle H2S, as well as the potential for off-target effects of the H2S donor.
未来方向
There are several potential future directions for the development of N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide and other H2S-releasing drugs. One direction is the investigation of the specific molecular targets of H2S in different biological systems, which may lead to the development of more targeted therapies. Another direction is the optimization of the H2S donor moiety, which may lead to improved pharmacokinetics and pharmacodynamics. Finally, the combination of this compound with other drugs, such as immunomodulators or anticancer agents, may lead to improved therapeutic outcomes.
合成方法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-allyl-2H-tetrazol-5-ylamine in the presence of a base, followed by the addition of a thiol-containing H2S donor. The final product is purified by column chromatography and characterized by spectroscopic methods.
科学研究应用
N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide has been extensively studied in preclinical models of inflammation, pain, and cancer. In a rat model of osteoarthritis, this compound was shown to reduce joint inflammation and cartilage damage, as well as improve joint function. In a mouse model of inflammatory bowel disease, this compound was found to reduce intestinal inflammation and improve gut barrier function. In a rat model of neuropathic pain, this compound was shown to reduce pain hypersensitivity and improve motor function. In addition, this compound has been investigated for its anticancer properties, as H2S has been shown to induce apoptosis and inhibit angiogenesis.
属性
分子式 |
C15H19N5O |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
4-tert-butyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O/c1-5-10-20-18-14(17-19-20)16-13(21)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,18,21) |
InChI 键 |
PPHUDBYLXZDLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)




